(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone
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Overview
Description
Starting Materials: The piperidin-1-yl derivative and 2,3,4-trifluorobenzoyl chloride.
Reaction: The final step involves acylation of the piperidin-1-yl derivative with 2,3,4-trifluorobenzoyl chloride in the presence of a base (e.g., triethylamine) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Formation of Pyrazin-2-yl-1,2,4-oxadiazole
Starting Materials: Pyrazine-2-carboxylic acid and hydrazine hydrate.
Reaction: The carboxylic acid is first converted to its hydrazide, which is then cyclized with an appropriate reagent (e.g., phosphoryl chloride) to form the oxadiazole ring.
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Attachment of Piperidine
Starting Materials: The pyrazin-2-yl-1,2,4-oxadiazole and piperidine.
Reaction: The oxadiazole derivative is reacted with piperidine in the presence of a base (e.g., sodium hydride) to form the piperidin-1-yl derivative.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
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Reduction
- Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
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Substitution
- The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives of the trifluorophenyl group.
Scientific Research Applications
Chemistry
Catalysis: The compound’s unique structure may serve as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of novel polymers or as a building block for advanced materials.
Biology
Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes due to its structural complexity.
Receptor Binding:
Medicine
Drug Development: The compound’s diverse functional groups make it a candidate for drug discovery, particularly in targeting specific biological pathways.
Diagnostics: Potential use in imaging or as a marker in diagnostic assays.
Industry
Agriculture: Possible applications as a pesticide or herbicide due to its bioactivity.
Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism by which (3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone exerts its effects would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids. The pyrazine and oxadiazole rings may facilitate binding to active sites, while the piperidine and trifluorophenyl groups could enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
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(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone
- Lacks the piperidine and trifluorophenyl groups, potentially reducing its biological activity.
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(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methylpiperidine
- Similar but lacks the trifluorophenyl group, which may affect its chemical reactivity and biological properties.
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(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl(2,3,4-trifluorophenyl)methanone
- Lacks the piperidine ring, which could influence its interaction with biological targets.
Uniqueness
The presence of both the piperidine and trifluorophenyl groups in (3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone makes it unique. These groups can enhance its binding affinity, stability, and overall bioactivity, distinguishing it from similar compounds.
Properties
IUPAC Name |
[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(2,3,4-trifluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5O2/c20-13-4-3-12(16(21)17(13)22)19(28)27-7-1-2-11(10-27)8-15-25-18(26-29-15)14-9-23-5-6-24-14/h3-6,9,11H,1-2,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBGTUJKIJHBMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C(=C(C=C2)F)F)F)CC3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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